

# Cost-effectiveness analysis of granisetron versus other antiemetics in a clinical setting

Author: BenchChem Technical Support Team. Date: December 2025



# Granisetron's Economic Edge: A Cost-Effectiveness Analysis in Antiemetic Therapy

For researchers, scientists, and drug development professionals, the economic viability of a therapeutic agent is as crucial as its clinical efficacy. This guide provides a comprehensive cost-effectiveness analysis of **granisetron** in comparison to other commonly used antiemetics for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The following data, compiled from robust clinical studies, offers a clear perspective on the economic positioning of **granisetron** in a clinical setting.

### **Executive Summary**

**Granisetron**, a selective 5-HT3 receptor antagonist, demonstrates a favorable cost-effectiveness profile when compared to other antiemetics, particularly ondansetron and palonosetron. In the management of CINV, **granisetron** has been shown to be more cost-effective than ondansetron, with one analysis indicating it to be over 50% more cost-effective.[1] While the acquisition cost of newer agents like palonosetron may be higher, the overall cost-effectiveness can be influenced by factors such as the need for rescue medication and administration costs. In the context of PONV, **granisetron** has shown superiority in preventing nausea and vomiting compared to ondansetron, leading to a reduced need for rescue anti-emetics and fewer adverse effects, suggesting potential for cost savings.[2]

## Comparative Cost-Effectiveness in Chemotherapy-Induced Nausea and Vomiting (CINV)

The prevention of CINV is a critical component of cancer care, and the choice of antiemetic can have significant economic implications.

### Granisetron vs. Ondansetron

A retrospective analysis based on two comparative clinical studies found **granisetron** to be more than 50% more cost-effective than ondansetron for treating chemotherapy-induced emesis.[1] This was based on the total cost per patient for emetic treatment and the cost per well-controlled patient (defined as no vomiting and no worse than mild nausea).[1] Another study in France revealed that a single 3mg dose of **granisetron** had a mean direct treatment cost per patient that was roughly 50% lower than ondansetron (8mg IV followed by oral doses) for single-day chemotherapy.[3] For multi-day chemotherapy regimens, direct costs per patient were 20% to 30% lower with **granisetron**.

#### Granisetron vs. Palonosetron

An economic analysis of the TRIPLE phase III trial in Japan, which evaluated patients receiving highly emetogenic chemotherapy, found that a **granisetron**-based triplet regimen had a lower cost-effectiveness ratio (CER) per complete response (CR) compared to a palonosetron-based regimen (26,263.4 JPY/CR vs. 42,628.6 JPY/CR, respectively). The study, conducted from a public healthcare payer's perspective, indicated that palonosetron was more expensive than **granisetron** in this setting.

### **Granisetron** in Combination Therapy

When combined with the NK1 receptor antagonist aprepitant and dexamethasone, a **granisetron**-containing regimen (APR + GRAN) was compared to a fixed-dose combination of netupitant and palonosetron (NEPA). A trial-based analysis from a United States perspective found that



NEPA resulted in a significant total per-patient cost reduction of

309 compared to the aprepitant plus granisetron regimen (309 compared to the aprepitant plus granisetron granisetron (309 compared to the aprepitant plus granisetron (309 c

943 vs \$1252). This was primarily due to lower medical costs of CINV-related events and lower study drug costs.

Table 1: Cost-Effectiveness of Granisetron in CINV

| Comparison                                                  | Clinical Setting                                 | Key Findings                                                                                                                                                              |
|-------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Granisetron vs. Ondansetron                                 | Single-day and fractionated chemotherapy         | Granisetron was found to be over 50% more cost-effective. Mean direct treatment cost per patient was approximately 50% lower with granisetron in single-day chemotherapy. |
| Granisetron vs. Palonosetron                                | Highly emetogenic chemotherapy (triplet therapy) | Granisetron regimen had a lower cost-<br>effectiveness ratio per complete response<br>(26,263.4 JPY vs 42,628.6 JPY).                                                     |
| Granisetron + Aprepitant vs. Netupitant/Palonosetron (NEPA) | Highly emetogenic chemotherapy                   | NEPA was found to be cost-saving, with a total per-patient cost reduction of \$309 compared to the granisetron regimen.                                                   |

## Comparative Cost-Effectiveness in Postoperative Nausea and Vomiting (PONV)

PONV is a common complication following surgery that can lead to patient discomfort and increased healthcare costs.

#### Granisetron vs. Ondansetron

A systematic review and meta-analysis of 21 studies on patients undergoing laparoscopic cholecystectomy concluded that **granisetron** was superior to ondansetron in preventing PONV. Patients receiving **granisetron** required fewer rescue anti-emetics and experienced fewer adverse effects, indicating a potential for better cost-effectiveness.

#### Granisetron vs. Palonosetron

In a prospective, randomized study of patients undergoing laparoscopic surgery, both **granisetron** and palonosetron were effective in the immediate postoperative period. However, palonosetron was found to be superior in preventing PONV beyond 6 hours post-surgery. Another study on laparoscopic abdominal surgery found the two drugs to be almost equally effective in the first 24 hours, but palonosetron was more effective for long-term prevention (24-48 hours). The longer half-life of palonosetron may contribute to its extended efficacy, which could influence overall cost-effectiveness by reducing the need for additional interventions.

Table 2: Efficacy of Granisetron in PONV

| Comparison                   | Clinical Setting               | Efficacy Outcomes                                                                                                                        |
|------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Granisetron vs. Ondansetron  | Laparoscopic cholecystectomy   | Granisetron was superior in reducing nausea and vomiting at 12 and 24 hours. Fewer patients on granisetron required rescue anti-emetics. |
| Granisetron vs. Palonosetron | Laparoscopic surgery           | Comparable efficacy in the first 6 hours; palonosetron superior beyond 6 hours.                                                          |
| Granisetron vs. Palonosetron | Laparoscopic abdominal surgery | Similar efficacy in the first 24 hours; palonosetron more effective at 24-48 hours.                                                      |

## **Experimental Protocols**



## Validation & Comparative

Check Availability & Pricing

The findings presented in this guide are based on rigorous clinical and economic analyses. Below are summaries of the methodologies employed in key cited studies.

## Economic Analysis of the TRIPLE Phase III Trial (Granisetron vs. Palonosetron in CINV)

- Study Design: A retrospective economic analysis of data from the TRIPLE study, a randomized, double-blind, controlled phase III trial.
- Patient Population: 827 chemotherapy-naïve patients with solid tumors scheduled to receive their first cycle of cisplatin-based highly emetogenic chemotherapy.
- Interventions: Patients were randomized to receive either **granisetron** (1 mg) or palonosetron (0.75 mg) as part of a triplet antiemetic regimen with aprepitant and dexamethasone.
- Economic Perspective: The analysis was conducted from the perspective of the public healthcare payer in Japan.
- Outcome Measures: The primary economic endpoint was the cost-effectiveness ratio (CER), calculated as the cost per complete response (CR), defined as no vomiting/retching and no rescue medication within 120 hours after cisplatin initiation.
- Cost Analysis: The analysis included the costs of the 5-HT3 receptor antagonists, aprepitant, dexamethasone, and any rescue medications
  used.

### Cost-Effectiveness Analysis of NEPA vs. Aprepitant + Granisetron in CINV

- Study Design: A trial-based economic analysis using patient-level data from a randomized, double-blind, phase 3 clinical trial.
- · Patient Population: 828 chemotherapy-naïve patients receiving highly emetogenic chemotherapy.
- Interventions: Patients were randomized to receive either a single oral dose of NEPA (netupitant 300 mg/palonosetron 0.5 mg) or a 3-day regimen of oral aprepitant (125 mg on day 1, 80 mg on days 2 and 3) and oral **granisetron** (2 mg on day 1). Both groups also received dexamethasone.
- Economic Perspective: The analysis was conducted from a United States healthcare perspective.
- Outcome Measures: The primary outcomes were total per-patient costs and quality-adjusted life-days (QALDs) over a 5-day postchemotherapy period.
- Cost Analysis: Direct costs included study drug acquisition costs and medical costs associated with CINV-related events (e.g., emergency room visits, hospitalizations, rescue medications).

## **Visualizing the Pathways and Processes**

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of action of granisetron in preventing CINV.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cost effectiveness of 5-hydroxytryptamine3 receptor antagonists: a retrospective comparison of ondansetron and granisetron PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between ondansetron and granisetron in preventing nausea and vomiting after laparoscopic cholecystectomy: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granisetron. A pharmacoeconomic evaluation of its use in the prophylaxis of chemotherapy-induced nausea and vomiting PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-effectiveness analysis of granisetron versus other antiemetics in a clinical setting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054018#cost-effectiveness-analysis-of-granisetron-versus-other-antiemetics-in-a-clinical-setting]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



## Validation & Comparative

Check Availability & Pricing

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com